- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,

Cas no 97858-62-3 ((S,S)-Dipamp)

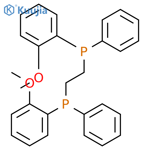

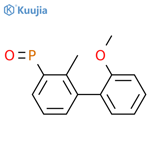

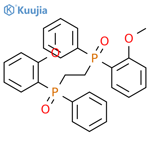

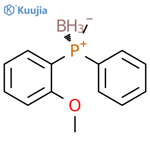

(S,S)-Dipamp structure

Nome do Produto:(S,S)-Dipamp

(S,S)-Dipamp Propriedades químicas e físicas

Nomes e Identificadores

-

- (S,S)-DIPAMP

- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane

- (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane

- (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]

- (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane

- (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane

- (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]

- 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane

- HS6F5EW3U6

- Dipamp, (S,S)-

- Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-

- OR310819

- AK117711

- AB1011200

- ST24036672

- Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]

- Q411299

- (S,S)-(+)-1,2-Bis[2-metho

- (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)

- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)

- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)

- (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane

- (S,S)-DIPAMP, >=95%

- (S,S)-DIPAMP, 95%

- CS-W013836

- MFCD05863547

- (R,R)-DIPAMP (S,S)-FORM [MI]

- SCHEMBL259791

- T71507

- (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane

- (+)-DIPAMP

- AKOS008901422

- GS-0007

- (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane

- DTXSID101027541

- 97858-62-3

- UNII-HS6F5EW3U6

- (S,S)-Dipamp

-

- MDL: MFCD05863547

- Inchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+

- Chave InChI: QKZWXPLBVCKXNQ-MEKGRNQZSA-N

- SMILES: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC

Propriedades Computadas

- Massa Exacta: 458.15645413g/mol

- Massa monoisotópica: 458.15645413g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 32

- Contagem de Ligações Rotativas: 9

- Complexidade: 472

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 2

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 5.8

- Superfície polar topológica: 18.5

Propriedades Experimentais

- Cor/Forma: White powder

- Ponto de Fusão: 101-105 °C (lit.)

- Ponto de ebulição: 580.2±45.0 °C at 760 mmHg

- Ponto de Flash: 383.0±29.0 °C

- Índice de Refracção: 85 ° (C=1, CHCl3)

- PSA: 45.64000

- LogP: 5.26940

- Rotação Específica: 82 º (c=1 in chloroform)

- Solubilidade: Insoluble in water

- Actividade Óptica: [α]22/D +82, c = 1 in chloroform

- Pressão de vapor: No data available

(S,S)-Dipamp Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S26;S36/37

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C

(S,S)-Dipamp Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A850656-50mg |

1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane |

97858-62-3 | 98% | 50mg |

$68.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002465-250mg |

(S,S)-Dipamp |

97858-62-3 | 97% | 250mg |

¥1371 | 2024-07-19 | |

| Key Organics Ltd | GS-0007-10MG |

(S,S)-(+)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |

97858-62-3 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250916-100mg |

(S,S)-DIPAMP, |

97858-62-3 | ≥97% | 100mg |

¥632.00 | 2023-09-05 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600390-100mg |

(S,S)-Dipamp |

97858-62-3 | 98% | 100mg |

¥520.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S45940-250mg |

1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane |

97858-62-3 | 250mg |

¥1206.0 | 2021-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3036-100MG |

(S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane |

97858-62-3 | >97.0%(GC)(T) | 100mg |

¥500.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115578-1g |

(S,S)-DIPAMP |

97858-62-3 | 97% | 1g |

¥3,460.00 | 2021-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28037-100mg |

(S,S)-DIPAMP, 97% |

97858-62-3 | 97% | 100mg |

¥953.00 | 2023-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-100mg |

(S,S)-Dipamp |

97858-62-3 | 97% | 100mg |

¥527.0 | 2022-05-30 |

(S,S)-Dipamp Método de produção

Método de produção 1

Condições de reacção

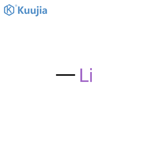

1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C

1.2 0 °C

1.3 Reagents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

3.2 Solvents: Water

1.2 0 °C

1.3 Reagents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

3.2 Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Benzene

2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

3.1 Reagents: Diethylamine

1.1 Solvents: Benzene

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

3.1 Reagents: Diethylamine

1.1 Solvents: Benzene

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

Referência

- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Japan, 1990, 112(13), 5244-52

Método de produção 3

Condições de reacção

1.1 Reagents: Triethylamine , Trichlorosilane

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

Referência

- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52

Método de produção 4

Condições de reacção

1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

3.2 Reagents: Sodium hydroxide Solvents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

3.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Tetramethylammonium chloride , Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

Referência

- Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical Activities, Inorganic Chemistry, 2019, 58(6), 3670-3675

Método de produção 6

Condições de reacção

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

2.2 Solvents: Water

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

2.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

2.2 Solvents: Water

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

2.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

Referência

- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Japan, 1990, 112(13), 5244-52

Método de produção 8

Condições de reacção

Referência

- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties, Chirality, 2013, 25(11), 709-718

Método de produção 9

Condições de reacção

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C

Referência

- Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy, ACS Catalysis, 2013, 3(7), 1431-1438

Método de produção 10

Condições de reacção

1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ; 8 - 48 h, 110 °C; 110 °C → 0 °C

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt

1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt

1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C

Referência

- Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamine, Journal of the American Chemical Society, 2012, 134(44), 18325-18329

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, 20 °C

1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C

1.3 Reagents: Water

1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C

1.3 Reagents: Water

Referência

- Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

2.1 Reagents: Diethylamine

2.1 Reagents: Diethylamine

Referência

- Preparation of optically active phosphines, Japan, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Cupric chloride

2.1 Reagents: Diethylamine

1.1 -

2.1 Reagents: Diethylamine

1.2 Reagents: Cupric chloride

2.1 Reagents: Diethylamine

1.1 -

2.1 Reagents: Diethylamine

Referência

- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52

Método de produção 14

Condições de reacção

1.1 Solvents: Tetrahydrofuran

1.2 Reagents: Pyridine

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Solvents: Benzene

3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

4.1 Reagents: Diethylamine

1.2 Reagents: Pyridine

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Solvents: Benzene

3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

4.1 Reagents: Diethylamine

Referência

- Preparation of optically active phosphines, Japan, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

1.2 Solvents: Water

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Water

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

(S,S)-Dipamp Raw materials

-

- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE

- Methyllithium (1.6M in Diethyl Ether)

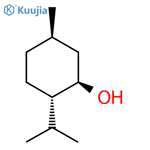

- L(-)-Menthol

- (R,R)-Dipamp

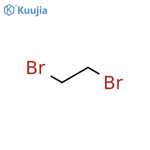

- 1,2-Dibromoethane

- Boron,trihydro[(2-methoxyphenyl)methylphenylphosphine-kP]-, [T-4-(S)]-

- (r)-(-)-o-anisylmethylphenylphosphine borane

- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide

- Phosphine oxide, (2-methoxyphenyl)methylphenyl-, (1S)-

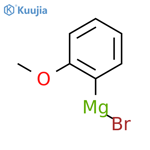

- 2-Methoxyphenylmagnesium Bromide Solution (1.0 M in THF)

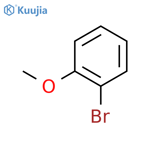

- 2-Bromoanisole

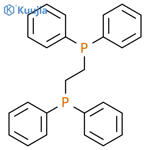

- Ethylenebis(diphenylphosphine)

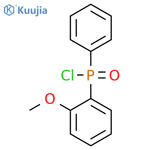

- Phosphinic chloride, (2-methoxyphenyl)phenyl-

- Phosphine oxide, (2-methoxyphenyl)methylphenyl-

(S,S)-Dipamp Preparation Products

(S,S)-Dipamp Literatura Relacionada

-

1. IrAu12 superatom modified by chiral diphosphines: doping-induced enhancement of chiroptical activityHaru Hirai,Takuya Nakashima,Shinjiro Takano,Yukatsu Shichibu,Katsuaki Konishi,Tsuyoshi Kawai,Tatsuya Tsukuda J. Mater. Chem. C 2023 11 3095

-

2. Asymmetric 1,4-addition of triarylbismuths to enones catalyzed by dicationic palladium(ii) complexesTakashi Nishikata,Yasunori Yamamoto,Norio Miyaura Chem. Commun. 2004 1822

-

Angharad Baber,Johannes G. de Vries,A. Guy Orpen,Paul G. Pringle,Karl von der Luehe 1-symmetric diphosphines in rhodium-catalysed hydrogenations. Angharad Baber Johannes G. de Vries A. Guy Orpen Paul G. Pringle Karl von der Luehe Dalton Trans. 2006 4821

-

Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411

-

Yi Chiao Fan,Ohyun Kwon Chem. Commun. 2013 49 11588

97858-62-3 ((S,S)-Dipamp) Produtos relacionados

- 2229398-43-8(tert-butyl N-{2-(3-hydroxypiperidin-3-yl)methylphenyl}carbamate)

- 2228508-16-3(3-2-(chloromethyl)prop-2-en-1-yl-1H-indole)

- 2915-57-3(Bis(2-ethylhexyl) succinate)

- 1807125-68-3(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-methanol)

- 14517-43-2(H-Met-Ser-OH)

- 2171994-71-9(1-(4-methoxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide)

- 117291-15-3(3-(4-Methylphenyl)-3-(2,2,2-trifluoroacetyl)aminopropanoic acid)

- 1804451-49-7(2-Amino-3-chloro-5-(difluoromethyl)pyridine-6-carboxylic acid)

- 1804860-67-0(Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-6-acetate)

- 1806292-75-0(3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97858-62-3)(S,S)-Dipamp

Pureza:99%/99%

Quantidade:250mg/1g

Preço ($):175.0/523.0